n-Methyl-3,5-bis(trifluoromethyl)benzamide
Overview
Description
“N-Methyl-3,5-bis(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C10H7F6NO . It is a derivative of benzamide, where the benzene ring is substituted with two trifluoromethyl groups at the 3rd and 5th positions and the amide group is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two trifluoromethyl groups at the 3rd and 5th positions and an amide group substituted with a methyl group . The presence of the trifluoromethyl groups significantly affects the electronic properties of the molecule, making it more electrophilic .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 257.13 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.
Scientific Research Applications
Dual Neurokinin Receptor Probes
- The compound and its analogues have been synthesized to serve as dual NK1/NK2 receptor probes, exploring their potential in blocking NKA-induced bronchoconstriction in asthma patients. This involves modifying the 3,5-bis(trifluoromethyl)benzamide moiety of DNK333 to produce analogues with potent and balanced dual NK(1)/NK(2) receptor antagonist activities (Swarna, Undem, & Korlipara, 2007).
Antiarrhythmic Agents
- Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzamide, closely related to N-Methyl-3,5-bis(trifluoromethyl)benzamide, have been evaluated for their oral antiarrhythmic activity, indicating the chemical framework's potential in developing cardiac drugs (Banitt, Bronn, Coyne, & Schmid, 1977).
Atropisomerism in Tachykinin Antagonists
- Studies on axially chiral N-benzylcarboxamide derivatives, incorporating the 3,5-bis(trifluoromethyl)benzamide structure, have highlighted their significance in synthesizing NK1-receptor antagonists with atropisomerism due to steric hindrance, showcasing the impact of molecular chirality on receptor recognition and drug efficacy (Ishichi, Ikeura, & Natsugari, 2004).
Polyamide Materials
- The synthesis of organo-soluble aromatic polyamides using semifluorinated aromatic diamines, related to this compound, has led to the development of materials with high thermal stability, organo-solubility, and mechanical strength, useful in advanced material applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Future Directions
The future directions for the study of “N-Methyl-3,5-bis(trifluoromethyl)benzamide” could involve elucidating its mechanism of action, studying its reactivity, and exploring its potential applications. The trifluoromethyl group is of particular interest in medicinal chemistry due to its ability to modulate the electronic properties of a molecule . Therefore, “this compound” could be a valuable compound for the development of new pharmaceuticals.
Mechanism of Action
Target of Action
It is known that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that trifluoromethyl group-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
The molecular weight of the compound is 2571325 , which could potentially influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of N-Methyl-3,5-bis(trifluoromethyl)benzamide.
Properties
IUPAC Name |
N-methyl-3,5-bis(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c1-17-8(18)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNPCENNHUVUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252150 | |
Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-23-3 | |
Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948294-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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